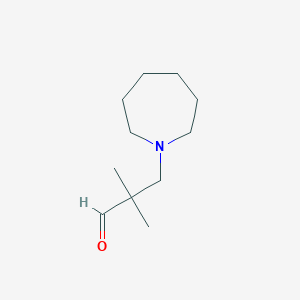

3-(Azepan-1-yl)-2,2-dimethylpropanal

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(Azepan-1-yl)-2,2-dimethylpropanal is an organic compound characterized by the presence of an azepane ring attached to a 2,2-dimethylpropanal group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Azepan-1-yl)-2,2-dimethylpropanal typically involves the reaction of azepane with 2,2-dimethylpropanal under controlled conditions. One common method is the reductive amination of 2,2-dimethylpropanal with azepane in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in a solvent like methanol or ethanol at room temperature.

Industrial Production Methods

Industrial production of this compound may involve large-scale reductive amination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as distillation and chromatography, ensures the efficient production of this compound on an industrial scale.

Análisis De Reacciones Químicas

Types of Reactions

3-(Azepan-1-yl)-2,2-dimethylpropanal can undergo various chemical reactions, including:

Oxidation: The aldehyde group in this compound can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The azepane ring can undergo substitution reactions with electrophiles, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

Oxidation: 3-(Azepan-1-yl)-2,2-dimethylpropanoic acid.

Reduction: 3-(Azepan-1-yl)-2,2-dimethylpropanol.

Substitution: Various substituted azepane derivatives depending on the electrophile used.

Aplicaciones Científicas De Investigación

3-(Azepan-1-yl)-2,2-dimethylpropanal has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.

Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mecanismo De Acción

The mechanism of action of 3-(Azepan-1-yl)-2,2-dimethylpropanal involves its interaction with specific molecular targets and pathways. The azepane ring can interact with biological receptors, potentially leading to antimicrobial or antifungal effects. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, modulating their activity and leading to various biological effects.

Comparación Con Compuestos Similares

Similar Compounds

3-(Azepan-1-yl)propanenitrile: Similar structure with a nitrile group instead of an aldehyde group.

3-(Azepan-1-yl)propan-1-amine: Contains an amine group instead of an aldehyde group.

Azepane-substituted β-diketones: Compounds with an azepane ring and β-diketone functionality.

Uniqueness

3-(Azepan-1-yl)-2,2-dimethylpropanal is unique due to the presence of both an azepane ring and an aldehyde group, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its structural features make it a valuable compound for research and industrial applications.

Actividad Biológica

3-(Azepan-1-yl)-2,2-dimethylpropanal is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound this compound features an azepane ring, which contributes to its biological activity. The molecular formula is C11H19N, and it possesses a molecular weight of approximately 179.28 g/mol. The presence of the azepane moiety is significant as it influences the compound's interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction : The compound has been shown to interact with various enzymes involved in metabolic pathways. It may modulate the activity of aminotransferases, which play a crucial role in amino acid metabolism.

- Cell Signaling Pathways : Research indicates that this compound can influence cell signaling pathways, potentially affecting gene expression and cellular metabolism. It promotes myotube hypertrophy by inhibiting protein degradation and enhancing protein acetylation in skeletal muscle cells.

- Transport Mechanisms : The uptake and distribution of the compound within cells are facilitated by specific transporters. This interaction is essential for its accumulation in target tissues.

Pharmacological Effects

The pharmacological effects of this compound include:

- Muscle Growth Promotion : Studies have demonstrated that the compound can promote muscle mass increase and myotube hypertrophy both in vitro and in vivo.

- Potential Antitubercular Activity : Although primarily studied for its muscle-enhancing properties, related compounds within the azepane class have shown promising antitubercular activities. For instance, derivatives have been identified that exhibit significant inhibitory effects against Mycobacterium tuberculosis .

Case Studies and Experimental Results

Several studies have explored the biological activity of this compound:

- In Vitro Studies : In laboratory settings, the compound was tested for its effects on skeletal muscle cells. Results indicated a marked increase in myotube size and number when treated with varying concentrations of the compound.

- Animal Models : In animal studies, administration of the compound resulted in increased muscle mass without significant adverse effects. Different dosages were tested to establish a dose-response relationship.

- Molecular Docking Studies : Molecular docking simulations have suggested that azepano-triterpenoids related to this compound might inhibit key enzymes involved in bacterial cell wall biosynthesis, thereby providing insights into potential antitubercular mechanisms .

Data Summary

Propiedades

IUPAC Name |

3-(azepan-1-yl)-2,2-dimethylpropanal |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO/c1-11(2,10-13)9-12-7-5-3-4-6-8-12/h10H,3-9H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHKFJELKWCPRQO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CN1CCCCCC1)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30390163 |

Source

|

| Record name | 3-(azepan-1-yl)-2,2-dimethylpropanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30390163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

842971-09-9 |

Source

|

| Record name | 3-(azepan-1-yl)-2,2-dimethylpropanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30390163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.